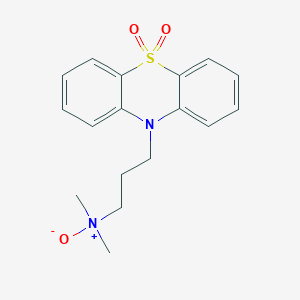
Promazine Sulfone N-Oxide (Promazine N,S,S-Trioxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Promazine Sulfone N-Oxide, also known as Promazine N,S,S-Trioxide, is a derivative of the phenothiazine class of compounds. Phenothiazines are widely known for their use in antipsychotic medications. Promazine Sulfone N-Oxide is a metabolite of Promazine, which is used as a tranquilizer and antipsychotic agent .
Méthodes De Préparation
The synthesis of Promazine Sulfone N-Oxide typically involves the oxidation of Promazine. One common method involves using hydrogen peroxide as the oxidizing agent in the presence of a titanosilicate catalyst. The reaction is carried out in an acidic medium (pH 3.0) containing 20% methanol . Another method involves using sodium N-bromo-benzenesulfonamide (bromamine-B) in an acidic medium (HClO4) at 303 K .
Analyse Des Réactions Chimiques
Promazine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: Promazine can be oxidized to its sulfoxide and N-oxide metabolites using hydrogen peroxide.
Reduction: The compound can be reduced back to Promazine under specific conditions.
Substitution: Promazine Sulfone N-Oxide can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, sodium N-bromo-benzenesulfonamide, and various acids and bases. Major products formed from these reactions include Promazine Sulfoxide and Promazine N-Oxide .
Applications De Recherche Scientifique
Promazine Sulfone N-Oxide has several applications in scientific research:
Mécanisme D'action
Promazine Sulfone N-Oxide exerts its effects primarily through its interactions with dopamine and serotonin receptors. It acts as an antagonist at these receptors, particularly at serotonin 5-HT2 receptors and dopamine type-2 receptors. This antagonism helps to control psychotic symptoms by preventing overstimulation of these receptors .
Comparaison Avec Des Composés Similaires
Promazine Sulfone N-Oxide is similar to other phenothiazine derivatives such as Chlorpromazine Sulfoxide and Promethazine Sulfoxide. it is unique in its specific oxidation state and the presence of the N-oxide group. This gives it distinct chemical and pharmacological properties compared to its analogs .
Similar Compounds
- Chlorpromazine Sulfoxide
- Promethazine Sulfoxide
- Monomethylchlorpromazine
- 2-Hydroxypromazine
- 4-Hydroxypromazine
Propriétés
Formule moléculaire |
C17H20N2O3S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H20N2O3S/c1-19(2,20)13-7-12-18-14-8-3-5-10-16(14)23(21,22)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3 |
Clé InChI |
GFHGUVKVMPFKGH-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


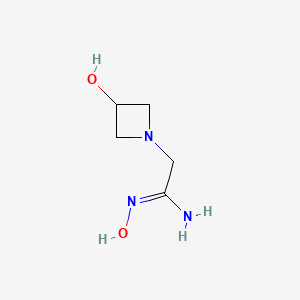


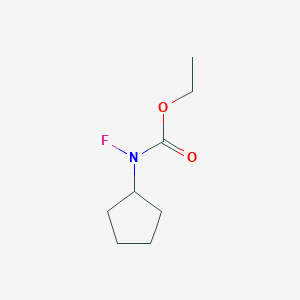
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
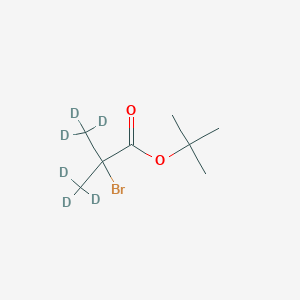
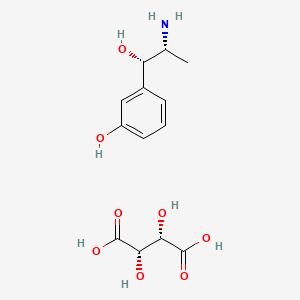
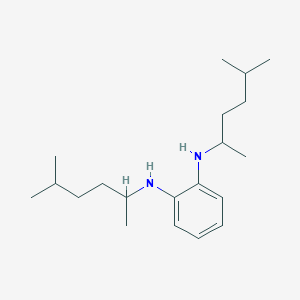
![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)

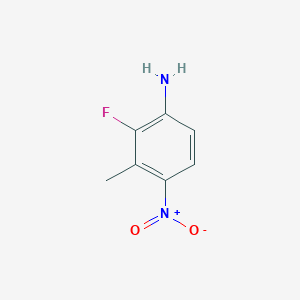

![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)
